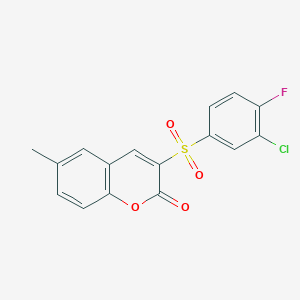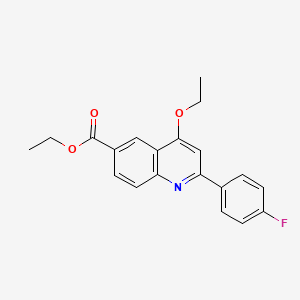
8-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one, also known as FFSQ, is a synthetic compound with a wide range of applications in scientific research. It is an organofluorine compound that has been widely used in laboratory experiments due to its unique properties and versatile reactivity. FFSQ has been used in various scientific fields, such as organic synthesis, biochemistry, and pharmacology.
科学的研究の応用
8-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one has been widely used in scientific research due to its unique properties and versatile reactivity. This compound has been used in various scientific fields, such as organic synthesis, biochemistry, and pharmacology. In organic synthesis, this compound has been used as a building block for the synthesis of various fluorinated compounds. In biochemistry, this compound has been used to study the effects of fluorinated compounds on proteins, enzymes, and other biological molecules. In pharmacology, this compound has been used to study the effects of fluorinated compounds on drug metabolism and pharmacokinetics.
作用機序
The mechanism of action of 8-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one is not fully understood. However, it is believed that this compound works by binding to specific proteins and enzymes in the body, which then alters their activity. It is also believed that this compound may act as an inhibitor of certain enzymes, which can lead to changes in the metabolism of drugs and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that this compound can bind to specific proteins and enzymes in the body, which can lead to changes in the metabolism of drugs and other molecules. Additionally, this compound has been shown to inhibit certain enzymes, which can lead to changes in the metabolism of drugs and other molecules.
実験室実験の利点と制限
8-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one has several advantages for use in laboratory experiments. It is a highly reactive compound, which makes it ideal for use in organic synthesis. Additionally, this compound is a relatively stable compound, which makes it suitable for use in long-term experiments. However, this compound is also a highly toxic compound, which can be dangerous if not handled properly.
将来の方向性
The potential future directions for 8-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one are numerous. This compound could be further studied to better understand its mechanism of action and biochemical and physiological effects. Additionally, this compound could be used to develop new compounds or drugs with improved properties. This compound could also be used to study the effects of fluorinated compounds on proteins, enzymes, and other biological molecules. Finally, this compound could be used to study the effects of fluorinated compounds on drug metabolism and pharmacokinetics.
合成法
8-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one can be synthesized through a process known as the Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a palladium catalyst, a base, and a halide source such as potassium bromide. This compound is synthesized by reacting the bromide source with a palladium catalyst, followed by the addition of a base to form a palladium-bromide complex. This complex then reacts with a fluorinated aromatic compound, such as 4-fluorobenzenesulfonyl chloride, to form this compound. The reaction is typically conducted in a polar solvent, such as acetonitrile, and can be completed in a matter of hours.
特性
IUPAC Name |
8-fluoro-3-(4-fluorophenyl)sulfonyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2NO3S/c16-9-4-6-10(7-5-9)22(20,21)13-8-18-14-11(15(13)19)2-1-3-12(14)17/h1-8H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKVSMKEKLDIJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-3-yl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6515477.png)

![ethyl 6-chloro-4-[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate](/img/structure/B6515505.png)
![ethyl 6-chloro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6515507.png)
![ethyl 6-chloro-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6515514.png)
![6-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B6515525.png)
![5-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6515529.png)
![5-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6515536.png)
![2-(4-methoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6515538.png)
![3-(3-methylphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515550.png)
![5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B6515558.png)
![5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B6515570.png)
![3-[3-methoxy-4-(propan-2-yloxy)phenyl]-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515572.png)